Sesame oil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sesame oil is an edible vegetable oil derived from sesame seeds. It is one of the earliest-known crop-based oils. The oil is used as a cooking oil and for its distinctive nutty aroma and taste . Sesame oil contains antioxidants and other plant compounds that may benefit heart health, reduce arthritis symptoms, and aid gingivitis treatment .

Synthesis Analysis

Sesame oil is produced from sesame seeds through a process called dehiscence. The seeds are protected by a capsule which bursts only when the seeds are completely ripe . The oil is extracted from raw seeds, which may or may not be cold-pressed . Lipidomic and transcriptomic analyses have been performed to gain insight into the regulatory mechanisms that govern differences in lipid composition, content, biosynthesis, and transport .

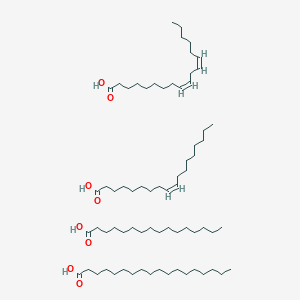

Molecular Structure Analysis

Sesame oil is rich in oleic and linoleic acids, which together account for 85% of the total fatty acids . The molecular markers associated with the seed oil and protein contents in sesame have been identified using polymorphic SSR markers .

Chemical Reactions Analysis

Sesame oil undergoes various chemical reactions during processing and storage. For instance, free fatty acids and saturated fatty acid content in extracted oils increased even during 30 days storage at 20 °C by higher treatment times .

Physical And Chemical Properties Analysis

Sesame oil has a variety of physical and chemical properties. It is a polyunsaturated (PUFA) semi-drying oil. Commercial sesame oil varies in color from light to deep reddish-yellow depending on the color of the seed processed and the method of milling . The saponification value of both oils increased after plasma treatment and during the storage time .

Applications De Recherche Scientifique

Pharmaceutical and Nutraceutical Potential

Sesame oil and its bioactives have been studied for their benefits in various health conditions . The bioactives present in sesame oil include sesamin, sasamolin, sesaminol, and sesamol . Among these, sesamol is a major constituent and has been explored for its prominent pharmacological activities, such as antioxidant, anti-inflammatory, antineoplastic, and antimicrobial . It has been used in the management of various disorders including cancer, hepatic disorders, cardiac ailments, and neurological diseases .

Antioxidant Properties

Sesamol, a bioactive compound in sesame oil, exhibits a broad range of biological features including lipid peroxidation inhibition, an increase in scavenging of free radicals, antioxidant enzymes upregulation . These antioxidant properties make sesame oil a valuable resource in the field of health and wellness.

Anti-inflammatory Effects

Sesamol has been found to suppress IL-1β (interleukin-1β)and TNF-α (tumor necrosis factor-α), key markers of inflammation . This suggests that sesame oil could be beneficial in conditions where inflammation plays a significant role.

Neurological Applications

The bioactive compounds in sesame oil have been found to inhibit NF-κB (nuclear factor kappa light chain enhancer of activated B cells) and ERK (extracellular signal-regulated kinase)/p38 MAPK (mitogen-activated protein kinases) signaling . These pathways are involved in many neurological diseases, suggesting potential applications of sesame oil in neurology.

Cardiovascular Health

Sesamol has been found to decrease 5-LOX (low-density lipoprotein) and LOX-1 activity . These are associated with cardiovascular diseases, suggesting that sesame oil could have potential benefits for heart health.

Utilization of Byproducts

Sesame meal, a byproduct of sesame oil extraction, is rich in sesame protein and three types of sesame lignans (sesamin, sesamolin, and sesamol) . These byproducts have been found to exhibit multiple biological activities such as antihypertensive, anticancer, and cholesterol-lowering activities . This suggests that the byproducts of sesame oil extraction could be utilized for various health benefits.

Dietary Supplement

Sesame protein extracted from sesame meal has balanced amino acid composition and is an important protein source . It is often added to animal feed and used as a human dietary supplement .

Improving Oxidative Stability of Oils

Extracted sesame lignan is used to improve the oxidative stability of oils . This application is particularly important in the food industry, where oxidative stability of oils can affect the shelf life and quality of food products.

Mécanisme D'action

Target of Action

Sesame oil, extracted from sesame seeds, contains a variety of fatty acids such as linoleic acid, oleic acid, palmitic acid, and stearic acid . These fatty acids are the primary targets of sesame oil. They play crucial roles in various biological processes, including lipid metabolism . Sesame oil also contains sesamol, a phenolic compound that targets brain nerve growth factor (NGF) and endocannabinoid signaling under the regulatory drive of the CB1 receptors .

Mode of Action

Sesame oil interacts with its targets to exert several biological effects. For instance, it has been reported to possess antioxidant, anti-aging, antihypertensive, immunoregulatory, and anticancer properties . Sesamol, a component of sesame oil, has been found to interact with NGF and endocannabinoid signaling pathways, contributing to its antidepressant-like effects .

Biochemical Pathways

Sesame oil affects several biochemical pathways. It enhances gene expression and hepatic enzyme activities involved in fatty acid oxidation . Sesamol, a component of sesame oil, can inhibit lipid peroxidation, a process involved in the initiation of carcinogenesis . It also interferes with the function and morphology of bacterial cells, inhibiting both Gram-negative and Gram-positive bacteria .

Pharmacokinetics

It is known that sesame oil is used in food and has a high resistance to oxidative rancidity compared to other vegetable oils, suggesting it has a stable profile .

Result of Action

The action of sesame oil results in various molecular and cellular effects. It has been reported to inhibit lipid peroxidation, increase the scavenging of free radicals, upregulate antioxidant enzymes, suppress IL-1β (interleukin-1β) and TNF-α (tumor necrosis factor-α), inhibit NF-κB (nuclear factor kappa light chain enhancer of activated B cells) and ERK (extracellular signal-regulated kinase)/p38 MAPK (mitogen-activated protein kinases) signaling, and decrease 5-LOX (low-density lipoprotein) and LOX-1 activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sesame oil. For instance, climate change, particularly rising temperatures and weather extremes, can affect the production and yield of sesame, which in turn impacts the quality and quantity of sesame oil . Additionally, farming practices, such as the use of water and fertilizer, can also impact the environmental sustainability of sesame oil production .

Orientations Futures

Propriétés

IUPAC Name |

hexadecanoic acid;(9Z,12Z)-octadeca-9,12-dienoic acid;octadecanoic acid;(Z)-octadec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C18H34O2.C18H32O2.C16H32O2/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20);6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)/b;10-9-;7-6-,10-9-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKWPJAYOBUUBC-CDLHYPJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H134O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1103.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hexadecanoic acid;(9Z,12Z)-octadeca-9,12-dienoic acid;octadecanoic acid;(Z)-octadec-9-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.